Methyl 3-fluoro-5-(trifluoromethyl)picolinate
Overview
Description
Methyl 3-fluoro-5-(trifluoromethyl)picolinate is an aromatic ester with the molecular formula C9H6F4NO2. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique physical and chemical properties. It is commonly used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-fluoro-5-(trifluoromethyl)picolinate can be synthesized through the reaction of 3-fluoropicoline with trifluoromethyl diazomethane. The reaction typically involves the use of a solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted picolinates, while oxidation can yield carboxylic acids.
Scientific Research Applications
Methyl 3-fluoro-5-(trifluoromethyl)picolinate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials science due to its unique properties
Mechanism of Action
The mechanism by which methyl 3-fluoro-5-(trifluoromethyl)picolinate exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological molecules. This can affect various pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(trifluoromethyl)picolinate
- Methyl 4-(trifluoromethyl)picolinate
- Methyl 3-fluoro-4-(trifluoromethyl)picolinate
Uniqueness
Methyl 3-fluoro-5-(trifluoromethyl)picolinate is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the aromatic ring. This configuration imparts distinct reactivity and stability compared to other similar compounds .
Properties
IUPAC Name |
methyl 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c1-15-7(14)6-5(9)2-4(3-13-6)8(10,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDZNVWLOOIULC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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